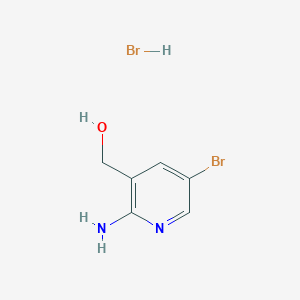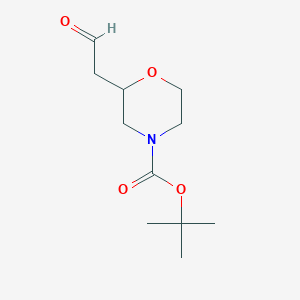![molecular formula C13H9BrN2O2S B1520117 3-ブロモ-1-(フェニルスルホニル)-1H-ピロロ[2,3-b]ピリジン CAS No. 880769-95-9](/img/structure/B1520117.png)
3-ブロモ-1-(フェニルスルホニル)-1H-ピロロ[2,3-b]ピリジン
概要
説明
“3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C13H9BrN2O2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES stringBrc1cn(c2ncccc12)S(=O)(=O)c3ccccc3 . The InChI code for this compound is 1S/C13H9BrN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H . Physical and Chemical Properties Analysis
“3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a solid substance with a melting point of 140-145 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用
生体活性分子の合成
この化合物は、様々な生体活性分子の合成における重要な中間体として役立ちます。 そのさらなる官能基化の可能性により、天然物や医薬品に見られる複雑な構造を構築する際に価値があります .
キナーゼ阻害剤の開発
この化合物のアザインドール部分は、キナーゼ阻害剤に共通に見られる特徴です。 これらの阻害剤は、細胞シグナル伝達経路が乱れた癌やその他の疾患の治療に不可欠です .
材料科学への応用
その構造的剛性と電子特性により、この化合物は、発光ダイオード (LED) や有機太陽電池などの電子機器用の有機材料の開発に使用できます .
ケミカルプロテオミクス
ケミカルプロテオミクスでは、この化合物を用いてペプチドやタンパク質を修飾することができます。これにより、生物学的コンテキストにおけるタンパク質の機能と相互作用を理解することができます .
有機合成方法
有機合成方法、特にインドール/ベンゾフラン骨格を様々な官能基を持つピリジン構造に改変するために不可欠な環開裂反応に使用されます .
農業化学
農業化学では、この化合物の誘導体は、生物学的標的に相互作用する可能性のあるユニークな構造特性を持つため、殺虫剤または除草剤としての潜在的な用途について研究されています .
医薬品研究
医薬品研究では、特にアザインドールが有望である神経変性疾患や精神疾患の分野において、新規治療薬の開発のためにこの化合物を利用しています .
環境化学
最後に、環境化学では、この化合物の誘導体は、汚染物質に結合したりセンサーとして機能したりする能力について研究されており、環境汚染物質の検出と修復に役立っています .
Safety and Hazards
特性
IUPAC Name |
1-(benzenesulfonyl)-3-bromopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSMNAZKFSLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670563 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880769-95-9 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-1-(PHENYLSULFONYL)-7-AZAINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
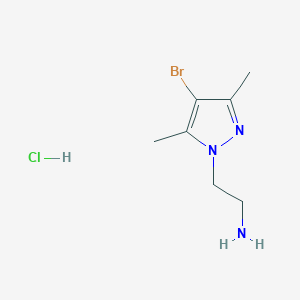

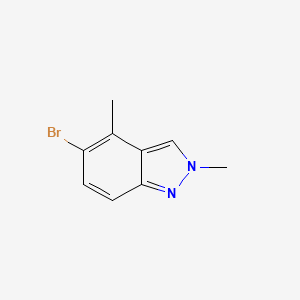
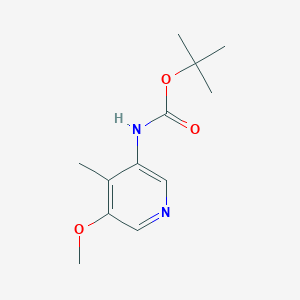
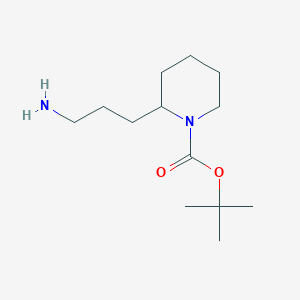

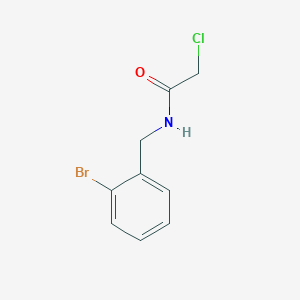
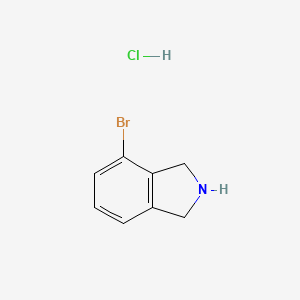
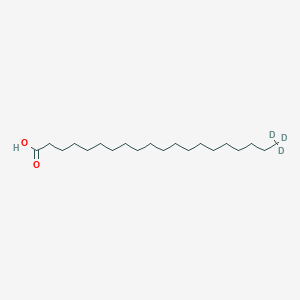


![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)
